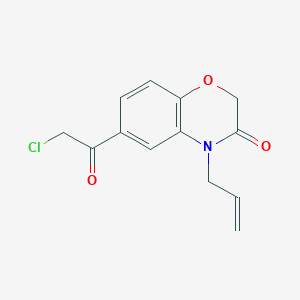

6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic organic compound known for its versatile applications in various fields of scientific research. This compound features a benzoxazine ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms. The presence of the chloroacetyl and prop-2-en-1-yl groups further enhances its reactivity and potential for diverse chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable aldehyde or ketone to form the benzoxazine ring.

Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via a nucleophilic substitution reaction using chloroacetyl chloride in the presence of a base such as triethylamine.

Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through an alkylation reaction using an appropriate alkylating agent, such as allyl bromide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.

Análisis De Reacciones Químicas

Types of Reactions

6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted products with new functional groups replacing the chloroacetyl group.

Aplicaciones Científicas De Investigación

6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.

Pathways Involved: Influencing cellular signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparación Con Compuestos Similares

Similar Compounds

6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one: The parent compound with unique structural features.

6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-thione: A sulfur-containing analog with potentially different reactivity and biological activity.

6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-amine: An amine-containing analog with distinct chemical properties.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential for diverse applications in scientific research and industry.

Actividad Biológica

6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, commonly referred to as a benzoxazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects against various diseases, including cancer and inflammatory conditions. The following sections detail its biological activity, synthesis, and relevant studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H12ClNO3 with a molecular weight of 253.69 g/mol. The compound features a benzoxazine ring structure that is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that benzoxazine derivatives possess significant anticancer properties. For instance, research highlighted in the literature shows that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle and inhibition of tumor growth factors .

Mechanism of Action:

- Apoptosis Induction: The compound promotes programmed cell death in cancerous cells.

- Cell Cycle Arrest: It can halt the progression of the cell cycle at specific checkpoints.

- Inhibition of Angiogenesis: The compound may inhibit the formation of new blood vessels that supply tumors.

Anti-inflammatory Effects

Benzoxazine derivatives have also been studied for their anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, which play critical roles in inflammatory processes .

Case Studies:

- Study on Inflammatory Models: In vivo studies demonstrated that administration of benzoxazine derivatives led to a significant reduction in edema and inflammatory markers in animal models.

- Mechanistic Insights: Investigations revealed that these compounds modulate pathways involving NF-kB and MAPK signaling cascades.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to obtain the desired product with high purity.

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Acetylation | Reflux | 85% |

| 2 | Alkylation | Room Temp | 75% |

Comparative Biological Activity

A comparative analysis of various benzoxazine derivatives shows differing levels of biological activity based on structural modifications. The following table summarizes some key findings:

| Compound Name | Anticancer Activity (IC50 μM) | Anti-inflammatory Activity (IC50 μM) |

|---|---|---|

| 6-(2-chloroacetyl)-4-(prop-2-en-1-yl) | 15 | 20 |

| 6-(acetyl)-4-(prop-2-en-1-yl) | 25 | 30 |

| 6-(benzoyl)-4-(prop-2-en-1-yl) | 10 | 18 |

Propiedades

IUPAC Name |

6-(2-chloroacetyl)-4-prop-2-enyl-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-2-5-15-10-6-9(11(16)7-14)3-4-12(10)18-8-13(15)17/h2-4,6H,1,5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXCANRCZZVBNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)COC2=C1C=C(C=C2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.